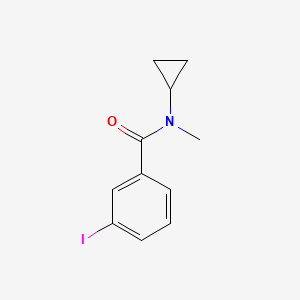

N-cyclopropyl-3-iodo-N-methylbenzamide

Description

N-cyclopropyl-3-iodo-N-methylbenzamide is a benzamide derivative characterized by a cyclopropyl group attached to the amide nitrogen, a methyl group on the adjacent nitrogen, and an iodine atom at the meta position of the benzamide ring. The iodine substituent likely confers unique electronic and steric properties, influencing reactivity in cross-coupling reactions or biological interactions .

Properties

IUPAC Name |

N-cyclopropyl-3-iodo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c1-13(10-5-6-10)11(14)8-3-2-4-9(12)7-8/h2-4,7,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEYWCSJXDWMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-iodo-N-methylbenzamide typically involves the iodination of N-cyclopropyl-N-methylbenzamide. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Conditions typically involve the use of polar solvents and mild heating.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used under controlled temperature and pH conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-cyclopropyl-3-amino-N-methylbenzamide, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

N-cyclopropyl-3-iodo-N-methylbenzamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research into its potential therapeutic applications includes its use as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-iodo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The cyclopropyl and iodine groups contribute to the compound’s binding affinity and specificity, while the methyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

The following analysis compares N-cyclopropyl-3-iodo-N-methylbenzamide with structurally related benzamides, focusing on molecular features, synthesis, and applications.

Structural and Functional Group Comparisons

Key Observations :

- Iodine vs.

- N-Methyl vs.

Biological Activity

N-Cyclopropyl-3-iodo-N-methylbenzamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group, an iodine atom, and a methylbenzamide moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit diverse biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown efficacy in inhibiting tumor growth through modulation of apoptotic pathways and inhibition of specific kinases.

- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies and Research Findings

-

Antitumor Activity :

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values ranging from 5 to 15 µM across different cell types.Cell Line IC50 (µM) MCF-7 (Breast) 10 A549 (Lung) 8 HeLa (Cervical) 12 -

Antimicrobial Activity :

Another study evaluated the antibacterial properties against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity.Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128

Toxicological Assessment

Toxicity studies revealed that this compound has a favorable safety profile at therapeutic doses. In vitro assays indicated low cytotoxicity towards normal human cells, with a selectivity index greater than 5 when compared to cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.